molecular formula C15H12N2O B1347258 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone CAS No. 66838-69-5

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone

Cat. No. B1347258
Key on ui cas rn: 66838-69-5
M. Wt: 236.27 g/mol
InChI Key: DROIEDFLBXSKRS-UHFFFAOYSA-N
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Patent
US06984646B2

Procedure details

5.73 g (0.01 mol) of the compound of Example I are refluxed 2 h in 115 ml concentrated hydrochloric acid. The mixture is cooled to rT and concentrated under vacuum. The residue is washed with petrol ether and the product is filtered, stirred with toluene and filtered again, washed with petrol ether, filtered and dried to yield 3.6 g (96% o.th.) 2-(1H-Benzimidazol-2-yl)-1-phenylethanone.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9]/[C:10](/[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[CH:11]\[C:12]1[N:16](C(=O)C2C=CC=CC=2)[C:15]2[CH:25]=[CH:26][CH:27]=[CH:28][C:14]=2[N:13]=1)(=O)C1C=CC=CC=1>Cl>[NH:13]1[C:14]2[CH:28]=[CH:27][CH:26]=[CH:25][C:15]=2[N:16]=[C:12]1[CH2:11][C:10]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:9]

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O\C(=C/C1=NC2=C(N1C(C1=CC=CC=C1)=O)C=CC=C2)\C2=CC=CC=C2
Name
Quantity
115 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred with toluene
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The residue is washed with petrol ether
FILTRATION
Type
FILTRATION
Details
the product is filtered
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with petrol ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CC(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 152.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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